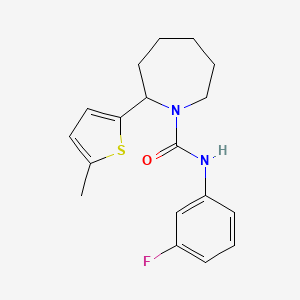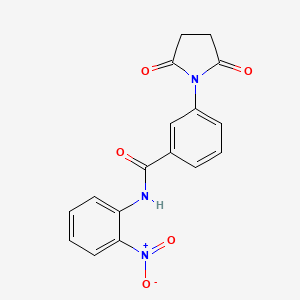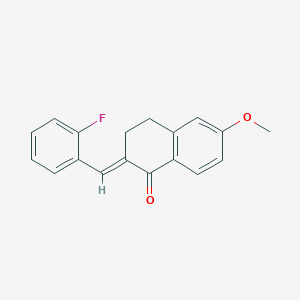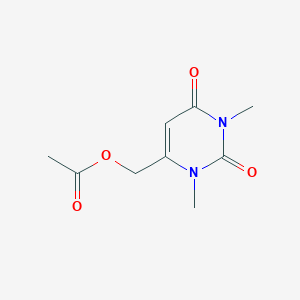
N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as "compound X," is a novel chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential in a variety of applications, including as a therapeutic agent for the treatment of various diseases and as a tool for studying biological processes. In
Applications De Recherche Scientifique
Compound X has shown promise in a variety of scientific research applications, including as a tool for studying biological processes and as a potential therapeutic agent for the treatment of various diseases. In particular, compound X has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, compound X has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of compound X is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, compound X has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, compound X has been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In particular, compound X has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various diseases. Additionally, compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the full extent of the biochemical and physiological effects of compound X is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in scientific research, including its high purity and yield, its potential as a therapeutic agent, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, there are also limitations to the use of compound X in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on compound X, including further studies to understand its mechanism of action and potential side effects, as well as its potential use in treating various diseases. Additionally, future research could focus on developing more efficient synthesis methods for compound X, as well as exploring its potential as a tool for studying biological processes. Finally, future research could focus on identifying other compounds that are structurally similar to compound X, which could have similar or even more potent biological effects.
Méthodes De Synthèse
The synthesis of compound X involves a multi-step process that begins with the reaction of 3-fluoroaniline and 5-methyl-2-thiophene carboxylic acid to form an intermediate product. This intermediate product is then reacted with 1-bromoazepane to form the final product, N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. The synthesis of compound X has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-13-9-10-17(23-13)16-8-3-2-4-11-21(16)18(22)20-15-7-5-6-14(19)12-15/h5-7,9-10,12,16H,2-4,8,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHFZBJLWLFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)

![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)

![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
![1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5160615.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)
